3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 2-Fluorobenzylthio moiety at position 2: The ortho-fluorine substituent may influence electronic properties and metabolic stability compared to para-substituted analogues.
- 6,7-Dihydrothieno[3,2-d]pyrimidinone core: The partially saturated thiophene ring improves solubility compared to fully aromatic systems .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with derivatives studied for kinase inhibition and anticancer activity .
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUGACXGKSZPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiviral and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of bromine and fluorine atoms in the structure may enhance its interaction with biological targets due to their electronegative nature.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit promising antiviral activity. Specifically, studies have shown that related compounds demonstrate efficacy against the H5N1 avian influenza virus. In vitro assays revealed effective inhibition of viral replication, measured by both EC50 (the concentration required to inhibit 50% of the virus) and LD50 (the lethal dose for 50% of the test subjects) values. The plaque reduction assay further confirmed these findings on Madin-Darby canine kidney (MDCK) cells .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a series of experiments, it was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation. Notably, compounds with similar structures have been shown to inhibit specific kinases implicated in cancer progression .
The mechanism by which this compound exerts its biological effects likely involves interaction with key cellular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine scaffold may facilitate binding to these targets, modulating their activity and leading to biological responses such as apoptosis in cancer cells or inhibition of viral replication.
Data Summary
Case Studies
- Antiviral Study : A study conducted on several thieno[3,2-d]pyrimidine derivatives showed that certain compounds exhibited significant antiviral activity against H5N1. The study utilized plaque reduction assays to quantify the antiviral effects and identified structure-activity relationships that could guide future drug design .
- Anticancer Study : Another investigation focused on the apoptotic effects of related compounds on human cancer cell lines. The results demonstrated a clear dose-dependent response where higher concentrations led to increased apoptosis rates, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]Pyrimidinone Core
Table 1: Key Thieno[3,2-d]Pyrimidinone Derivatives
Key Findings :
- Solubility : The dihydro core in the target compound likely improves aqueous solubility compared to fully aromatic analogues (e.g., 12a, 3b) .
- Substituent Effects : Ortho-fluorine in the benzylthio group (target) may reduce metabolic degradation compared to para-substituted derivatives (e.g., compound) .
- Melting Points : Aromatic derivatives with polar groups (e.g., 3b) exhibit higher melting points due to intermolecular hydrogen bonding .
Halogen-Substituted Derivatives
Table 2: Impact of Halogen Substituents
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
